molecular formula C13H8Cl2N2O4 B12407487 Niclosamide-13C6

Niclosamide-13C6

Cat. No.: B12407487
M. Wt: 333.07 g/mol
InChI Key: RJMUSRYZPJIFPJ-WWNCZKIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niclosamide-13C6 is a stable isotope-labeled compound of Niclosamide, an orally bioavailable chlorinated salicylanilide. It is primarily used as an anthelmintic agent to treat tapeworm infections. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Niclosamide-13C6 involves the incorporation of carbon-13 isotopes into the Niclosamide molecule. The general synthetic route includes the chlorination of salicylic acid, followed by nitration and amide formation. The reaction conditions typically involve the use of chlorinating agents, nitrating agents, and amide coupling reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped with reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

Niclosamide-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include chlorinated quinones, amino derivatives, and substituted phenyl compounds .

Scientific Research Applications

Niclosamide-13C6 has a wide range of scientific research applications:

Mechanism of Action

Niclosamide-13C6 exerts its effects by inhibiting oxidative phosphorylation and ATP synthesis in cells. It uncouples the electron transport chain from ATP synthase, leading to a decrease in cellular energy production. This mechanism is particularly effective against parasitic worms, as it disrupts their energy metabolism. The compound also inhibits various signaling pathways, including STAT3, mTORC1, and Wnt/β-catenin, contributing to its potential antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Niclosamide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The carbon-13 isotopes allow for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics that are not possible with the unlabeled version .

Properties

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

333.07 g/mol

IUPAC Name

5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1

InChI Key

RJMUSRYZPJIFPJ-WWNCZKIWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.